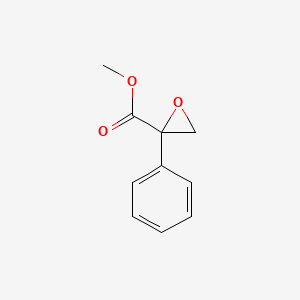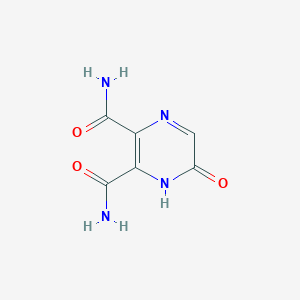
6-オキソ-1,6-ジヒドロピラジン-2,3-ジカルボン酸アミド
概要
説明
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is a heterocyclic organic compound with a pyrazine ring structure
科学的研究の応用
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
Target of Action
The primary targets of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide are Matrix Metalloproteinases (MMPs) . These are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration. Among the MMPs, this compound has shown potent and highly selective activity of inhibiting MMP 13 .
Mode of Action
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide interacts with MMPs, particularly MMP 13, and inhibits their activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting tissue remodeling and cell migration processes.
Biochemical Pathways
The inhibition of MMP 13 by 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide affects various biochemical pathways. MMP 13 plays a significant role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and cancer . Therefore, the inhibition of MMP 13 can impact these pathways and their downstream effects.
Result of Action
The inhibition of MMP 13 by 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can lead to a decrease in the degradation of extracellular matrix proteins . This can result in changes in tissue remodeling and cell migration processes, potentially impacting disease progression in conditions like arthritis and cancer where MMP 13 is known to play a role .
生化学分析
Biochemical Properties
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has been found to interact with Matrix Metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . The compound has shown potent and highly selective activity of inhibiting MMP 13 . These interactions are crucial as MMPs play a significant role in the degradation and repair of the major components of the extracellular matrix of connective tissues .
Cellular Effects
The effects of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide on cells are primarily related to its inhibitory effects on MMPs . By inhibiting MMPs, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide involves binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl oxalate with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine compounds.
類似化合物との比較
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a pyridazine ring.
Uniqueness
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
特性
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRQDHNGCIPVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504551 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73403-52-8 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


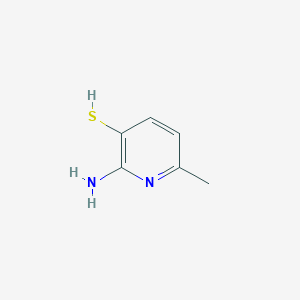


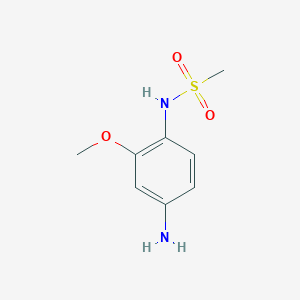
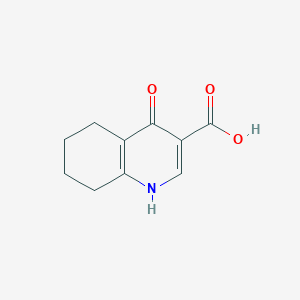


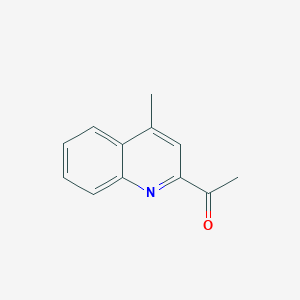



![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
